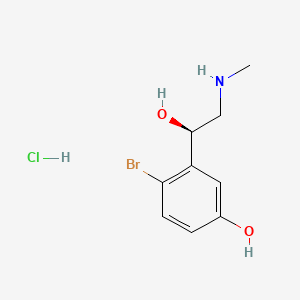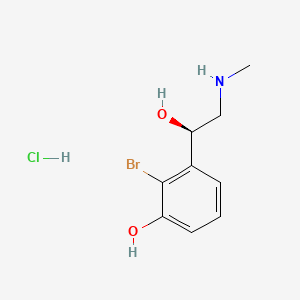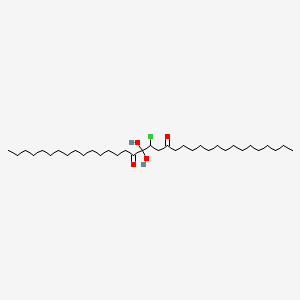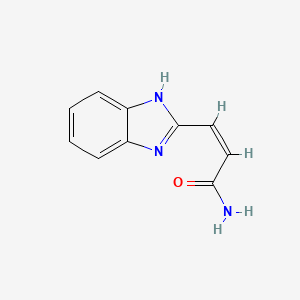
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) is a xanthene dye substituted two times by a sulfonic acid . It is used as fluorescent probes, particularly in biological samples . It is more photostable than fluorescein .
Molecular Structure Analysis
The molecular formula of this compound is C22H16Li2N2O11S2 . It has a molecular weight of 562.37 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s important to note that its applications as a fluorescent probe suggest it may be involved in various chemical reactions, particularly in biological contexts .Physical And Chemical Properties Analysis
This compound is a dark red to very dark brown solid . It is light sensitive . The molecular weight is 562.37, and the molecular formula is C22H16Li2N2O11S2 .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) involves the reaction of Rhodamine-123 with sulfuric acid and then with lithium hydroxide to form the final product.", "Starting Materials": [ "Rhodamine-123", "Sulfuric acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Rhodamine-123 is dissolved in concentrated sulfuric acid and stirred for several hours at room temperature.", "Step 2: The resulting mixture is cooled and then slowly added to a solution of lithium hydroxide in water.", "Step 3: The mixture is stirred at room temperature for several hours.", "Step 4: The pH of the mixture is adjusted to around 7 using hydrochloric acid.", "Step 5: The mixture is filtered and the resulting solid is washed with water and dried to obtain the final product, 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers)." ] } | |
CAS-Nummer |
247144-99-6 |
Molekularformel |
C22H15Li3N2O11S2 |
Molekulargewicht |
568.305 |
IUPAC-Name |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
InChI-Schlüssel |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Synonyme |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




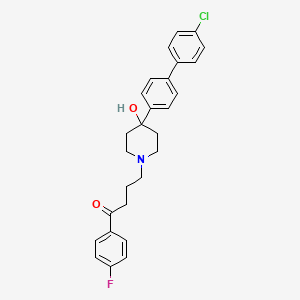



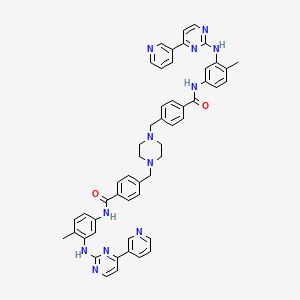
![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)
